

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Fluoro-2-methylquinolin-4-ol**

Cat. No.: **B1339319**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **8-Fluoro-2-methylquinolin-4-ol**, a fluorinated quinoline derivative with significant potential in medicinal chemistry and materials science. Quinoline scaffolds are foundational in the development of therapeutic agents, and the strategic incorporation of fluorine can enhance pharmacological properties such as metabolic stability and binding affinity. This document details the physicochemical properties, synthesis, and potential applications of **8-Fluoro-2-methylquinolin-4-ol**, serving as a crucial resource for its utilization as a versatile building block in drug discovery and the development of novel organic materials. While specific biological data for this compound is limited, this guide extrapolates its potential activities based on structurally related compounds.

Chemical and Physical Properties

8-Fluoro-2-methylquinolin-4-ol, with the CAS number 5288-22-2, is a heterocyclic compound featuring a quinoline core structure.^[1] The presence of a fluorine atom at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position bestows upon it unique chemical characteristics.^[1] It is also known by its synonym, 8-Fluoro-2-methyl-4-quinolinol.^[1]

Table 1: Physicochemical Properties of **8-Fluoro-2-methylquinolin-4-ol**

Property	Value	Reference
CAS Number	5288-22-2	
Molecular Formula	C10H8FNO	[1] [2]
Molecular Weight	177.18 g/mol	[1] [2]
Appearance	Pale cream to pale brown powder/crystal	[1]
Melting Point	230 - 236 °C	[1]
Purity	>98%	[1]
IUPAC Name	8-fluoro-2-methyl-1H-quinolin-4-one	[3]
InChI Key	LLUXFHIYAWGJGO-UHFFFAOYSA-N	

Synthesis of 8-Fluoro-2-methylquinolin-4-ol

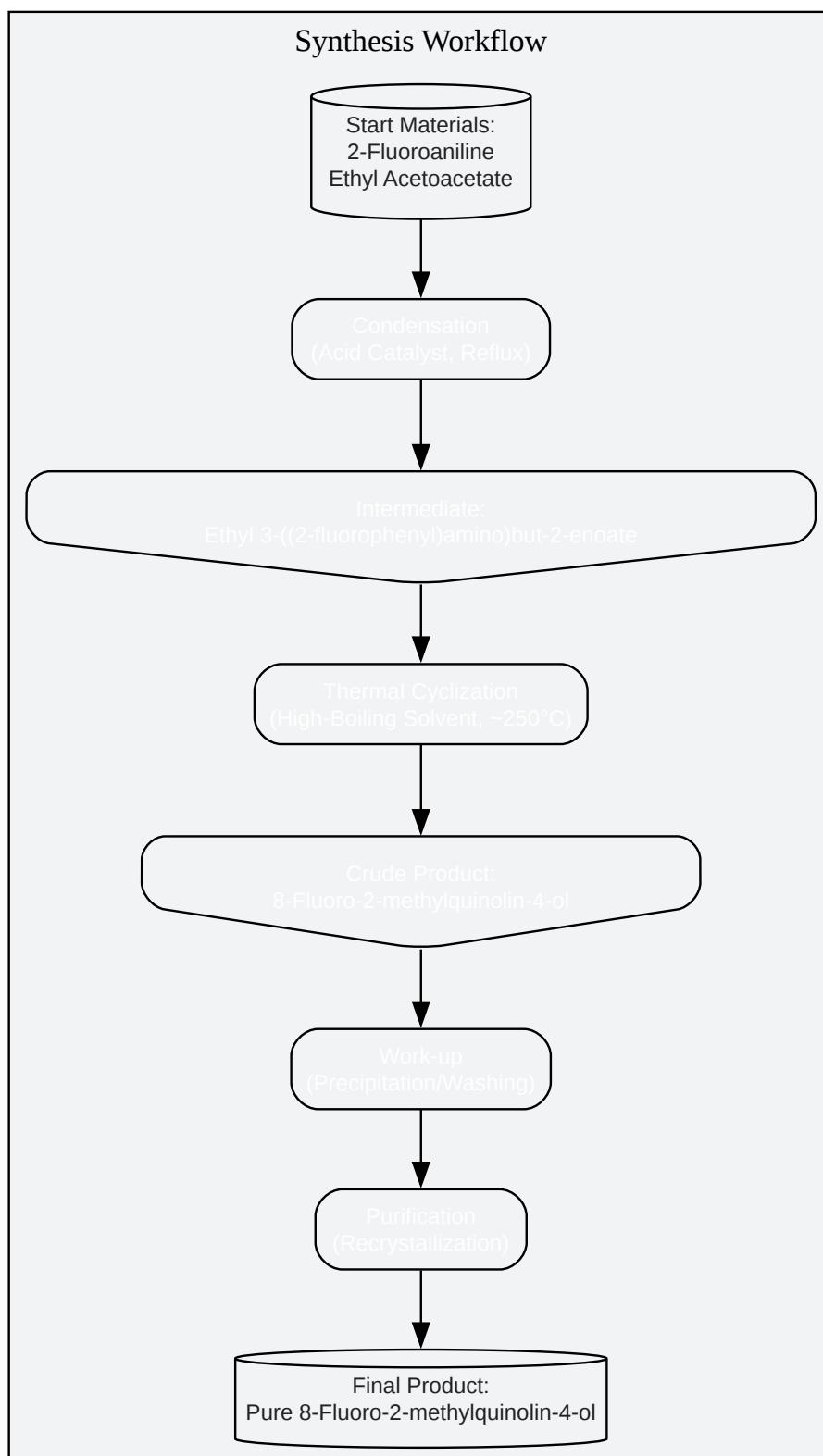
The synthesis of **8-Fluoro-2-methylquinolin-4-ol** can be achieved through established methodologies for quinoline synthesis, such as the Conrad-Limpach reaction. This involves the condensation of an aniline with a β -ketoester, followed by thermal cyclization.[\[4\]](#)

Experimental Protocol: Synthesis via Conrad-Limpach Reaction

This protocol is adapted from the synthesis of structurally similar compounds and provides a reliable method for the gram-scale production of **8-Fluoro-2-methylquinolin-4-ol**.

Step 1: Condensation of 2-Fluoroaniline with Ethyl Acetoacetate

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1 equivalent).
- Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.


- Heat the reaction mixture to reflux and maintain for 2-4 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Remove the excess reactants and solvent under reduced pressure to yield the crude enamine intermediate, ethyl 3-((2-fluorophenyl)amino)but-2-enoate.

Step 2: Thermal Cyclization

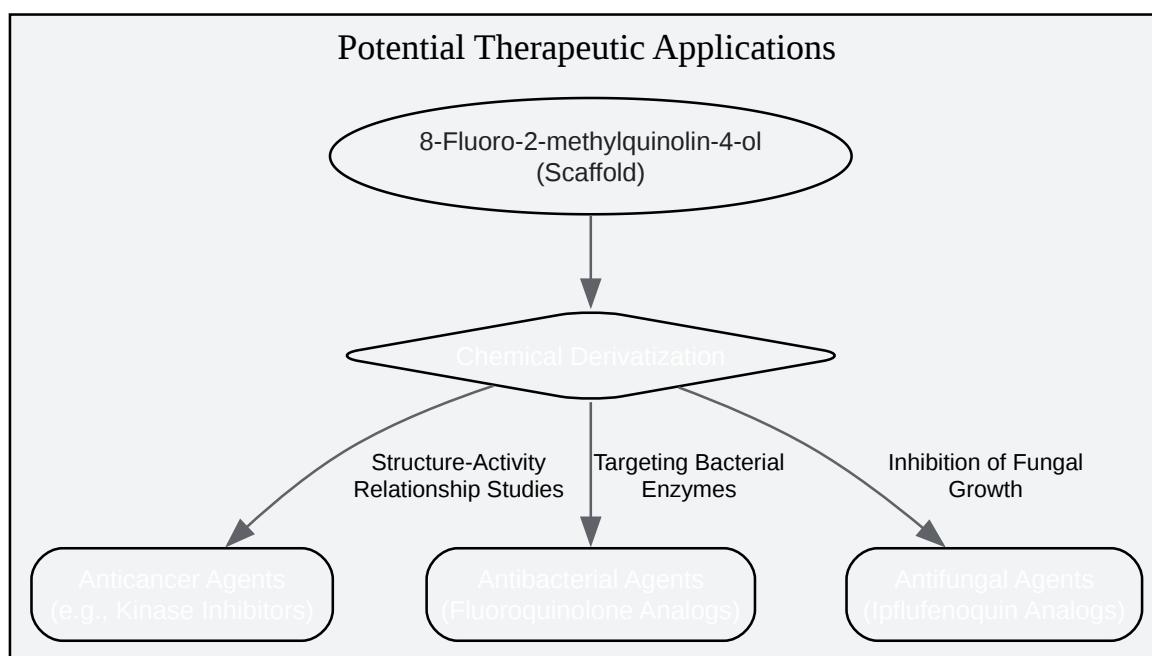
- Add the crude enamine intermediate to a high-boiling point solvent, such as Dowtherm A or polyphosphoric acid (PPA), in a suitable reaction vessel.[5]
- Heat the mixture to a high temperature (typically 250-260 °C for Dowtherm A) to induce cyclization.[5]
- Maintain the temperature for 30-60 minutes.
- Monitor the completion of the reaction by TLC.
- Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

- If using Dowtherm A: Add a non-polar solvent like hexane to the cooled mixture to precipitate the product. Filter the solid, wash with hexane, and dry.[5]
- If using PPA: Carefully pour the hot reaction mixture into ice-water with vigorous stirring to precipitate the product. Filter the solid and wash with water until the filtrate is neutral.[5]
- The crude **8-Fluoro-2-methylquinolin-4-ol** can be further purified by recrystallization from a suitable solvent such as ethanol.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **8-Fluoro-2-methylquinolin-4-ol**.


Potential Applications in Drug Discovery and Materials Science

8-Fluoro-2-methylquinolin-4-ol serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Quinoline derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antibacterial, and antifungal properties.^[6] The introduction of a fluorine atom can significantly enhance these properties.

Potential Therapeutic Activities

Based on the activities of structurally related compounds, **8-Fluoro-2-methylquinolin-4-ol** and its derivatives are hypothesized to possess several biological activities:

- Anticancer Activity: Many quinoline derivatives are investigated as anticancer agents due to their ability to act as kinase or topoisomerase inhibitors.^[6]
- Antibacterial Activity: The fluoroquinolone class of antibiotics is a testament to the antibacterial potential of fluorinated quinolines.^[6]
- Antifungal Activity: The fungicidal properties of the related compound Ipflufenquin suggest that derivatives of **8-Fluoro-2-methylquinolin-4-ol** could also exhibit antifungal activity.^[6]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. 8-FLUORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - 8-fluoro-2-methylquinolin-4-ol (C10H8FNO) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1339319#8-fluoro-2-methylquinolin-4-ol-cas-number-and-properties\]](https://www.benchchem.com/product/b1339319#8-fluoro-2-methylquinolin-4-ol-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com